Cas no 1824147-88-7 (Oxirane, 2-(3,3,3-trifluoropropyl)-)

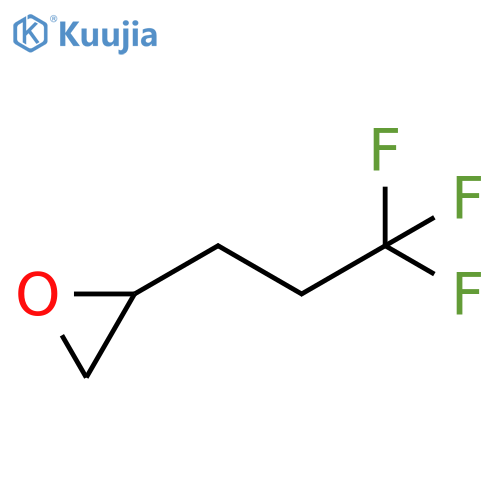

1824147-88-7 structure

商品名:Oxirane, 2-(3,3,3-trifluoropropyl)-

Oxirane, 2-(3,3,3-trifluoropropyl)- 化学的及び物理的性質

名前と識別子

-

- Oxirane, 2-(3,3,3-trifluoropropyl)-

-

- インチ: 1S/C5H7F3O/c6-5(7,8)2-1-4-3-9-4/h4H,1-3H2

- InChIKey: AMVADPWUNLXKKK-UHFFFAOYSA-N

- ほほえんだ: O1CC1CCC(F)(F)F

計算された属性

- せいみつぶんしりょう: 140.04489933g/mol

- どういたいしつりょう: 140.04489933g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 98.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 12.5Ų

じっけんとくせい

- 密度みつど: 1.220±0.06 g/cm3(Predicted)

- ふってん: 78.6±35.0 °C(Predicted)

Oxirane, 2-(3,3,3-trifluoropropyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1929084-0.1g |

2-(3,3,3-trifluoropropyl)oxirane |

1824147-88-7 | 0.1g |

$678.0 | 2023-09-17 | ||

| Enamine | EN300-1929084-5.0g |

2-(3,3,3-trifluoropropyl)oxirane |

1824147-88-7 | 5g |

$2732.0 | 2023-06-02 | ||

| Enamine | EN300-1929084-0.5g |

2-(3,3,3-trifluoropropyl)oxirane |

1824147-88-7 | 0.5g |

$739.0 | 2023-09-17 | ||

| Enamine | EN300-1929084-0.25g |

2-(3,3,3-trifluoropropyl)oxirane |

1824147-88-7 | 0.25g |

$708.0 | 2023-09-17 | ||

| Enamine | EN300-1929084-10g |

2-(3,3,3-trifluoropropyl)oxirane |

1824147-88-7 | 10g |

$3315.0 | 2023-09-17 | ||

| Enamine | EN300-1929084-1.0g |

2-(3,3,3-trifluoropropyl)oxirane |

1824147-88-7 | 1g |

$943.0 | 2023-06-02 | ||

| Enamine | EN300-1929084-1g |

2-(3,3,3-trifluoropropyl)oxirane |

1824147-88-7 | 1g |

$770.0 | 2023-09-17 | ||

| Enamine | EN300-1929084-0.05g |

2-(3,3,3-trifluoropropyl)oxirane |

1824147-88-7 | 0.05g |

$647.0 | 2023-09-17 | ||

| Enamine | EN300-1929084-2.5g |

2-(3,3,3-trifluoropropyl)oxirane |

1824147-88-7 | 2.5g |

$1509.0 | 2023-09-17 | ||

| Enamine | EN300-1929084-10.0g |

2-(3,3,3-trifluoropropyl)oxirane |

1824147-88-7 | 10g |

$4052.0 | 2023-06-02 |

Oxirane, 2-(3,3,3-trifluoropropyl)- 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

1824147-88-7 (Oxirane, 2-(3,3,3-trifluoropropyl)-) 関連製品

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量